

Fertirelin Acetate Protocol for In Vivo Rodent Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: Fertirelin

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Introduction

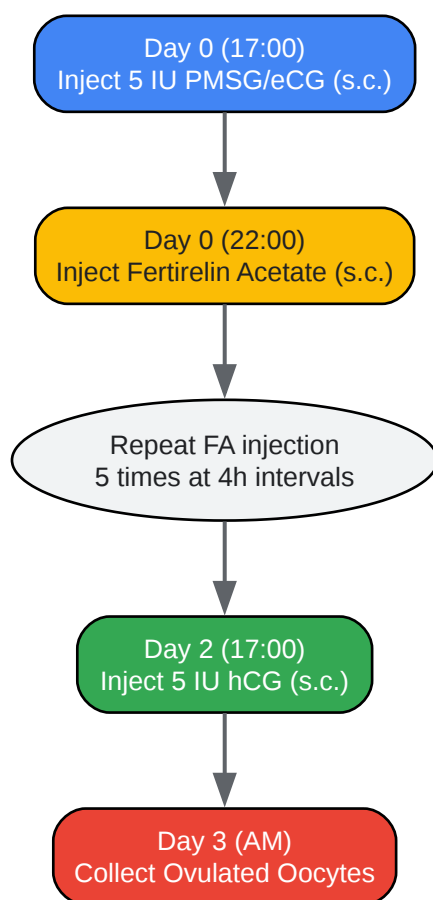
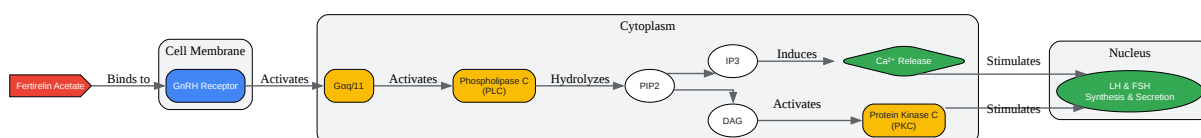
Fertirelin acetate is a synthetic analogue of gonadotropin-releasing hormone (GnRH) and is a potent GnRH receptor agonist.[1][2] In veterinary medicine, it has been used to treat ovarian follicular cysts in cattle.[1][2] In the context of in vivo rodent studies, **Fertirelin** acetate serves as a valuable tool for investigating the hypothalamic-pituitary-gonadal (HPG) axis, reproductive physiology, and related disorders. Its mechanism of action involves binding to GnRH receptors on pituitary gonadotrophs, which initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, prolonged exposure leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release. This biphasic action allows for its use in various experimental paradigms, including superovulation induction, estrous cycle synchronization, and the study of hormonal regulation and puberty.

These application notes provide detailed protocols for the use of **Fertirelin** acetate in in vivo rodent studies, supported by quantitative data and visual diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action: GnRH Receptor Signaling

Fertirelin acetate, as a GnRH agonist, mimics the action of endogenous GnRH by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor on the surface of pituitary gonadotrope cells. This binding event triggers a cascade of intracellular signaling pathways,

primarily through the Gαq/11 protein subunit. Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events converge to stimulate the synthesis and secretion of LH and FSH.



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